molecular formula C18H22N2O6 B4928982 2-(4-nitrophenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate

2-(4-nitrophenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate

Cat. No. B4928982
M. Wt: 362.4 g/mol
InChI Key: LZLANBSFUYYSLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-nitrophenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate is a chemical compound that has gained significant attention in scientific research. This compound has been synthesized using various methods and has shown potential in various applications.

Mechanism of Action

The mechanism of action of 2-(4-nitrophenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate is not fully understood. However, studies have shown that this compound inhibits the production of pro-inflammatory cytokines by blocking the activation of NF-κB. Additionally, this compound induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
2-(4-nitrophenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate has been found to have various biochemical and physiological effects. This compound has been shown to reduce inflammation in animal models of arthritis. Additionally, this compound has been found to inhibit the growth of cancer cells in vitro and in vivo. However, the physiological effects of this compound on humans are not fully understood.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4-nitrophenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate in lab experiments include its potential anti-inflammatory and anti-tumor properties. Additionally, this compound has been found to be stable under various conditions. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity.

Future Directions

There are several future directions for the study of 2-(4-nitrophenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate. One direction is to study the potential use of this compound as a diagnostic tool for Alzheimer's disease. Another direction is to study the potential use of this compound in combination with other anti-inflammatory or anti-tumor agents. Additionally, further studies are needed to fully understand the physiological effects of this compound on humans.

Synthesis Methods

The synthesis of 2-(4-nitrophenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate has been achieved using various methods. One such method involves the reaction of 4-nitrophenylacetic acid with cyclohexylamine in the presence of a coupling agent. This is followed by the addition of ethyl acetoacetate and a catalyst, which results in the formation of the desired compound. Another method involves the reaction of 4-nitrophenylacetic acid with cyclohexylamine, followed by the addition of diethyl oxalate and a catalyst.

Scientific Research Applications

2-(4-nitrophenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate has shown potential in various scientific research applications. It has been studied for its anti-inflammatory properties and has been found to inhibit the production of pro-inflammatory cytokines. This compound has also been studied for its anti-tumor properties and has been found to induce apoptosis in cancer cells. Additionally, this compound has been studied for its potential use as a diagnostic tool for Alzheimer's disease.

properties

IUPAC Name

[2-(4-nitrophenyl)-2-oxoethyl] 4-(cyclohexylamino)-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O6/c21-16(13-6-8-15(9-7-13)20(24)25)12-26-18(23)11-10-17(22)19-14-4-2-1-3-5-14/h6-9,14H,1-5,10-12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZLANBSFUYYSLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CCC(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Nitrophenyl)-2-oxoethyl 4-(cyclohexylamino)-4-oxobutanoate

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